Cas no 2229001-44-7 (3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol)

3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol
- 2229001-44-7
- EN300-1938157
-
- インチ: 1S/C12H18BrNO/c1-8-4-5-10(9(2)11(8)13)12(3,6-14)7-15/h4-5,15H,6-7,14H2,1-3H3
- InChIKey: DHVAGJQZTWQUFN-UHFFFAOYSA-N
- SMILES: BrC1=C(C)C=CC(=C1C)C(C)(CO)CN
計算された属性
- 精确分子量: 271.05718g/mol
- 同位素质量: 271.05718g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 46.2Ų
3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1938157-0.25g |
3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |
2229001-44-7 | 0.25g |
$1696.0 | 2023-09-17 | ||
Enamine | EN300-1938157-5.0g |
3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |
2229001-44-7 | 5g |
$5345.0 | 2023-05-31 | ||
Enamine | EN300-1938157-0.05g |
3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |
2229001-44-7 | 0.05g |
$1549.0 | 2023-09-17 | ||
Enamine | EN300-1938157-10g |
3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |
2229001-44-7 | 10g |
$7927.0 | 2023-09-17 | ||
Enamine | EN300-1938157-5g |
3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |
2229001-44-7 | 5g |
$5345.0 | 2023-09-17 | ||
Enamine | EN300-1938157-0.5g |
3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |
2229001-44-7 | 0.5g |
$1770.0 | 2023-09-17 | ||
Enamine | EN300-1938157-2.5g |
3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |
2229001-44-7 | 2.5g |
$3611.0 | 2023-09-17 | ||
Enamine | EN300-1938157-1.0g |
3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |
2229001-44-7 | 1g |
$1844.0 | 2023-05-31 | ||
Enamine | EN300-1938157-1g |
3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |
2229001-44-7 | 1g |
$1844.0 | 2023-09-17 | ||
Enamine | EN300-1938157-10.0g |
3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol |
2229001-44-7 | 10g |
$7927.0 | 2023-05-31 |
3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 2229001-44-7 and Product Name: 3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol
The compound identified by the CAS number 2229001-44-7 and the product name 3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, featuring a complex aromatic and aliphatic structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The molecular framework of this compound includes a brominated aromatic ring system connected to an amino-substituted propyl chain, which suggests diverse chemical reactivity and biological interactions.
In recent years, the development of novel heterocyclic compounds has been a focal point in pharmaceutical research, with particular emphasis on molecules that can modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The presence of a bromine atom in the aromatic ring of 3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol enhances its utility as a synthetic intermediate, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more intricate molecular architectures essential for developing targeted therapeutics.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, the 3-amino group serves as a potential pharmacophore for binding to specific protein targets, while the bromo-substituted aromatic ring can be modified to improve solubility and metabolic stability. Such features are critical for optimizing drug-like properties, including pharmacokinetics and bioavailability. Current research in medicinal chemistry increasingly relies on computational modeling and high-throughput screening to identify promising candidates for further development. The structural motifs present in 3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol align well with these modern approaches, making it a valuable asset in the drug discovery pipeline.
Moreover, the compound’s potential role in modulating enzyme activity has been explored in several preclinical studies. Enzymes such as kinases and phosphodiesterases are key targets in oncology and cardiovascular diseases, respectively. The bromo-substituted phenyl ring in this molecule can engage with hydrophobic pockets within these enzymes, potentially leading to inhibitory effects. Preliminary data suggest that derivatives of this compound exhibit inhibitory activity against certain kinases at nanomolar concentrations, indicating strong binding affinity and selectivity. These findings are particularly noteworthy given the increasing demand for small-molecule inhibitors that can selectively modulate enzyme function without off-target effects.
The synthesis of 3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol involves multi-step organic transformations that highlight the compound’s synthetic versatility. Key steps include bromination of the aromatic ring followed by nucleophilic substitution with an amine group. The use of palladium-catalyzed cross-coupling reactions allows for precise control over regioselectivity, ensuring that functional groups are incorporated at desired positions within the molecule. This level of synthetic control is essential for producing analogs with tailored biological properties—a cornerstone of modern drug discovery strategies.
Recent advances in biocatalysis have also opened new avenues for utilizing 3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol as a substrate for enzymatic modifications. Biocatalytic approaches offer advantages such as mild reaction conditions, high selectivity, and environmental sustainability. For example, transaminases have been employed to introduce amino groups at specific positions within complex molecules under mild aqueous conditions. This method aligns with green chemistry principles and could be particularly useful for producing enantiomerically pure forms of this compound or its derivatives.
The compound’s potential application extends beyond traditional pharmaceuticals into agrochemicals and specialty chemicals. The bromo-substituted aromatic system can serve as a precursor for synthesizing herbicides or fungicides that target specific metabolic pathways in plants or fungi. Additionally, the amino group provides a handle for further derivatization into polymers or coatings with enhanced durability and functionality. Such applications underscore the versatility of this molecular scaffold and its relevance across multiple industries.
In conclusion,3-amino-2-(3-bromo-2,4-dimethylphenyl)-2-methylpropan-1-ol, identified by CAS No. 2229001-44-7, represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and synthetic utility. Its potential as a scaffold for developing novel therapeutics against various diseases is supported by preliminary biological activity data and modern synthetic methodologies. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is expected to grow, driving innovation across academic laboratories and industrial settings alike.
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